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molecular formula C12H8FNO2 B8453391 2-Fluoro-4'-nitrobiphenyl

2-Fluoro-4'-nitrobiphenyl

Cat. No. B8453391
M. Wt: 217.20 g/mol
InChI Key: TYJSMDVUAMCIJV-UHFFFAOYSA-N
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Patent
US04044049

Procedure details

When b 2', 3', 4', 5', 6'-pentafluoro-4-nitrobiphenyl, 2'-fluoro-4-nitrobiphenyl or 4'-fluoro-3'-methoxy-4-nitrobiphenyl obtained from Example 2 are used in place of 4'-fluoro-2'-methoxy-4-nitrobiphenyl in the above example, there is obtained 4-(pentafluorophenyl)-aniline, 4-(2'-fluorophenyl)-aniline or 4-(4'-fluoro-3'-methoxyphenyl)-aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4'-fluoro-2'-methoxy-4-nitrobiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[C:4]([F:11])[C:3]=1[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=1.[F:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[C:28]1[CH:33]=[CH:32][C:31]([N+:34]([O-])=O)=[CH:30][CH:29]=1.[F:37][C:38]1[CH:43]=[CH:42][C:41]([C:44]2[CH:49]=[CH:48][C:47]([N+:50]([O-])=O)=[CH:46][CH:45]=2)=[CH:40][C:39]=1[O:53][CH3:54].FC1C=CC(C2C=CC([N+]([O-])=O)=CC=2)=C(OC)C=1>>[F:1][C:2]1[C:3]([C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=2)=[C:4]([F:11])[C:5]([F:10])=[C:6]([F:9])[C:7]=1[F:8].[F:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[C:28]1[CH:33]=[CH:32][C:31]([NH2:34])=[CH:30][CH:29]=1.[F:37][C:38]1[CH:43]=[CH:42][C:41]([C:44]2[CH:49]=[CH:48][C:47]([NH2:50])=[CH:46][CH:45]=2)=[CH:40][C:39]=1[O:53][CH3:54]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-])OC
Step Four
Name
4'-fluoro-2'-methoxy-4-nitrobiphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-])OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1C1=CC=C(N)C=C1)F)F)F)F
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=CC=C(N)C=C1
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C1=CC=C(N)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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